molecular formula C16H10O6 B8035610 2-Hydroxy-5-{[(2z)-6-hydroxy-3-oxo-2,3-dihydro-1-benzofuran-2-ylidene]methyl}benzoic acid

2-Hydroxy-5-{[(2z)-6-hydroxy-3-oxo-2,3-dihydro-1-benzofuran-2-ylidene]methyl}benzoic acid

Cat. No.: B8035610
M. Wt: 298.25 g/mol
InChI Key: RURYUHKRHXNJPK-NSIKDUERSA-N
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Description

2-Hydroxy-5-{[(2z)-6-hydroxy-3-oxo-2,3-dihydro-1-benzofuran-2-ylidene]methyl}benzoic acid is a complex organic molecule. This compound, characterized by its unique structural features, finds applications in a variety of scientific fields, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-5-{[(2z)-6-hydroxy-3-oxo-2,3-dihydro-1-benzofuran-2-ylidene]methyl}benzoic acid involves multiple steps, starting from simple aromatic compounds and involving several functional group transformations. One common approach involves the condensation of salicylaldehyde with a benzofuran derivative, followed by oxidation and functionalization reactions under specific conditions.

Industrial Production Methods

Industrial-scale production often utilizes optimized synthetic routes to maximize yield and minimize cost. This typically involves continuous-flow reactors and catalytic processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, often resulting in the formation of quinone-type structures.

  • Reduction: : Reduction reactions can convert the keto groups to alcohols.

  • Substitution: : Various substituents can be introduced at specific positions in the benzofuran and benzoic acid moieties.

Common Reagents and Conditions

  • Oxidizing agents: : Potassium permanganate, chromium trioxide.

  • Reducing agents: : Sodium borohydride, lithium aluminum hydride.

  • Substitution reagents: : Halogens (e.g., chlorine, bromine), nitration reagents (e.g., nitric acid).

Major Products

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a precursor for the synthesis of more complex molecules. Its unique structure makes it a valuable tool in the development of new organic reactions.

Biology

In biological research, it is used to study enzyme interactions and as a probe for understanding metabolic pathways involving benzoic acid derivatives.

Medicine

Industry

Industrially, it is used in the production of dyes, pigments, and polymers, where its chemical properties impart desirable features to the final products.

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-{[(2z)-6-hydroxy-3-oxo-2,3-dihydro-1-benzofuran-2-ylidene]methyl}benzoic acid involves interactions with specific enzymes and receptors. Its molecular structure allows it to bind to active sites, inhibiting or modulating biological processes. This compound particularly affects pathways involving oxidative stress and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxybenzoic acid (Salicylic acid)

  • 3-Hydroxy-1-benzofuran-2-carboxylic acid

  • 5-Hydroxy-1-benzofuran-3-carboxylic acid

Unique Features

What sets 2-Hydroxy-5-{[(2z)-6-hydroxy-3-oxo-2,3-dihydro-1-benzofuran-2-ylidene]methyl}benzoic acid apart is its combination of hydroxy, keto, and benzoic acid functional groups. This unique structure provides a versatile platform for chemical modification and enhances its ability to engage in multiple types of chemical reactions.

This compound’s diverse reactivity and wide range of applications make it a valuable subject of ongoing research and development in various scientific disciplines

Properties

IUPAC Name

2-hydroxy-5-[(Z)-(6-hydroxy-3-oxo-1-benzofuran-2-ylidene)methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10O6/c17-9-2-3-10-13(7-9)22-14(15(10)19)6-8-1-4-12(18)11(5-8)16(20)21/h1-7,17-18H,(H,20,21)/b14-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RURYUHKRHXNJPK-NSIKDUERSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=C2C(=O)C3=C(O2)C=C(C=C3)O)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1/C=C\2/C(=O)C3=C(O2)C=C(C=C3)O)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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